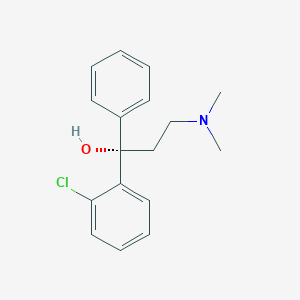
Clofedanol, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clofedanol, (S)- is a synthetic compound that belongs to the class of antitussive agents. It is commonly used to treat cough and other respiratory disorders. The compound has gained significant attention in recent years due to its potential therapeutic benefits. In
Mécanisme D'action
The exact mechanism of action of Clofedanol, (S)- is not fully understood. However, it is believed to work by suppressing the cough reflex in the brainstem. The compound is also thought to have anti-inflammatory and analgesic effects, which may contribute to its therapeutic benefits.
Biochemical and Physiological Effects:
Clofedanol, (S)- has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6. The compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, Clofedanol, (S)- has been shown to reduce the sensitivity of sensory nerves, which may contribute to its analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Clofedanol, (S)- has several advantages for lab experiments. It is readily available and relatively inexpensive. The compound is also stable and can be stored for long periods of time. However, there are also some limitations to its use in lab experiments. Clofedanol, (S)- has low solubility in water, which may limit its use in aqueous systems. Additionally, the compound may have limited bioavailability in vivo, which may affect its effectiveness in animal models.
Orientations Futures
There are several future directions for research on Clofedanol, (S)-. One area of interest is the development of more effective formulations of the compound. This may involve the use of novel delivery systems, such as nanoparticles or liposomes. Another area of interest is the investigation of the compound's potential use in the treatment of other inflammatory disorders, such as inflammatory bowel disease (IBD) or multiple sclerosis (MS). Finally, further studies are needed to fully elucidate the mechanism of action of Clofedanol, (S)- and to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of Clofedanol, (S)- involves the reaction of 2,2,2-trifluoroethanol with (S)-4-(4-chlorophenyl)-2-methyl-2-butanol in the presence of a base. The resulting product is then purified by recrystallization to obtain pure Clofedanol, (S)-.
Applications De Recherche Scientifique
Clofedanol, (S)- has been extensively studied for its potential therapeutic benefits. It has been shown to have antitussive, anti-inflammatory, and analgesic properties. The compound has been used in the treatment of various respiratory disorders, such as chronic obstructive pulmonary disease (COPD), asthma, and bronchitis. It has also been investigated for its potential use in the treatment of pain and inflammation associated with arthritis.
Propriétés
Numéro CAS |
179764-49-9 |
|---|---|
Nom du produit |
Clofedanol, (S)- |
Formule moléculaire |
C17H20ClNO |
Poids moléculaire |
289.8 g/mol |
Nom IUPAC |
(1S)-1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C17H20ClNO/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18/h3-11,20H,12-13H2,1-2H3/t17-/m0/s1 |
Clé InChI |
WRCHFMBCVFFYEQ-KRWDZBQOSA-N |
SMILES isomérique |
CN(C)CC[C@](C1=CC=CC=C1)(C2=CC=CC=C2Cl)O |
SMILES |
CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O |
SMILES canonique |
CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






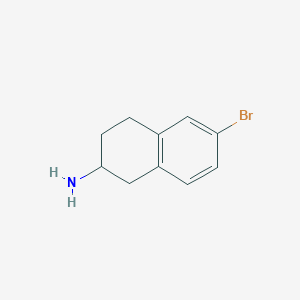
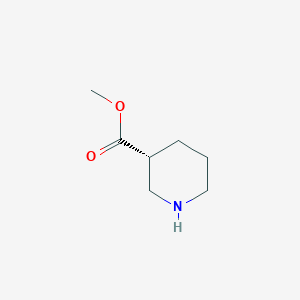
![6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B67610.png)
![2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid](/img/structure/B67613.png)

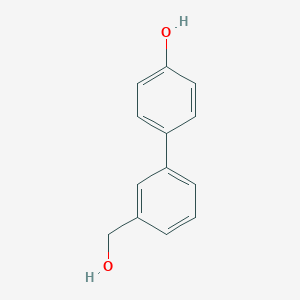
![2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B67618.png)
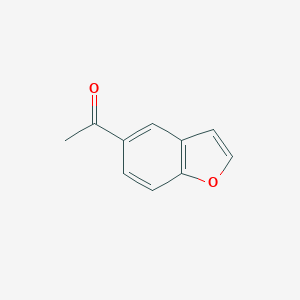

![[(3S)-3-propyl-1,4-dioxaspiro[4.4]nonan-3-yl]methanol](/img/structure/B67631.png)
![7-Hydroxy-9-methyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B67632.png)